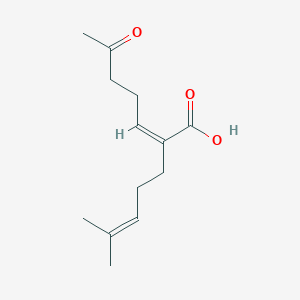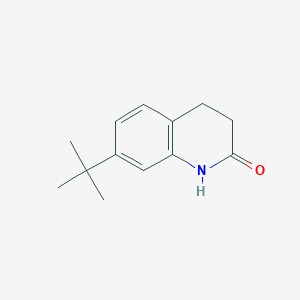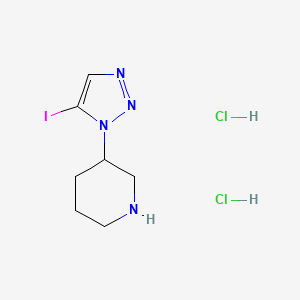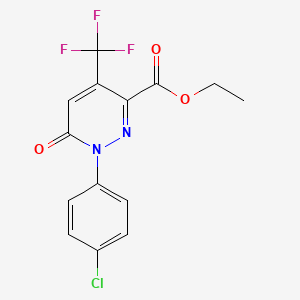![molecular formula C18H17BrFN3O3 B2664844 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1210470-57-7](/img/structure/B2664844.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate
カタログ番号:
B2664844
CAS番号:
1210470-57-7
分子量:
422.254
InChIキー:
IRQOROSSNXRMDS-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of a fluorophenyl group might suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring, for example, would have a chair conformation . The fluorophenyl and bromopyridine groups would likely be in a planar arrangement due to the nature of their bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperazine ring could potentially undergo reactions at the nitrogen atoms, while the fluorophenyl and bromopyridine groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and bromopyridine groups could affect the compound’s polarity, solubility, and reactivity .科学的研究の応用
Synthesis and Antimicrobial Activity
- The compound and its derivatives have been synthesized for their potential antimicrobial activity. For instance, novel derivatives synthesized by cyclization and treatment processes demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacterial species, including antibiotic-resistant strains, highlighting their potential in developing new antibacterial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Antimycobacterial Activity
- Research focused on fluorinated benzothiazolo imidazole compounds, related to the chemical class of interest, revealed promising anti-mycobacterial activity. This suggests potential applications in treating mycobacterial infections, such as tuberculosis (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Neuropharmacological Applications
- In the context of neuropharmacology, related compounds have been explored as PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors, indicating their utility in studying neuropsychiatric disorders and the brain's serotonergic system (Choi et al., 2015).
Antiproliferative and DNA Binding Properties
- Studies have also explored the antiproliferative properties of related compounds, particularly in the context of cancer research. For example, benzochromene derivatives have shown potential in inducing apoptosis in colorectal cancer cell lines, with implications for developing new chemotherapeutic agents (Ahagh et al., 2019).
Antifungal and Antimicrobial Derivatives
- The development of derivatives with modifications in the piperazine and carboxylate groups has led to compounds with significant antifungal and antimicrobial properties. This includes research on novel conazole analogues and their potential as antifungal agents, which could contribute to addressing drug-resistant fungal infections (Mermer et al., 2018).
Enzyme Inhibition
- Additionally, the investigation into enzyme inhibition by compounds within this chemical class suggests potential therapeutic applications. For instance, synthesizing PET tracers for imaging fatty acid amide hydrolase in the brain points to its use in studying neurological disorders and the endocannabinoid system (Kumata et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O3/c19-14-9-13(10-21-11-14)18(25)26-12-17(24)23-7-5-22(6-8-23)16-3-1-15(20)2-4-16/h1-4,9-11H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQOROSSNXRMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid
Cat. No.: B2664761
CAS No.: 1217271-08-3
7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one
Cat. No.: B2664762
CAS No.: 1267394-19-3
(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol
Cat. No.: B2664764
CAS No.: 83413-88-1
N-(3,5-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',...
Cat. No.: B2664765
CAS No.: 946235-48-9



![N-(3,5-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664765.png)

![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2664770.png)
![2-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2664772.png)


![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2664777.png)


![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664782.png)

